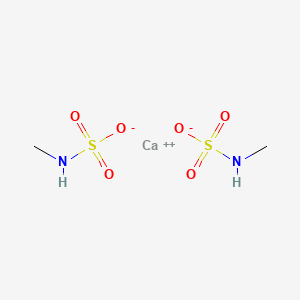

Calcium bis(methylsulphamate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium-bis(methylsulfamat) ist eine chemische Verbindung mit der Summenformel C2H8CaN2O6S2. Sie ist für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch das Vorhandensein von Calciumionen aus, die mit Methylsulfamatgruppen koordiniert sind, was zu ihrem charakteristischen chemischen Verhalten beiträgt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Calcium-bis(methylsulfamat) erfolgt typischerweise durch die Reaktion von Calciumsalzen mit Methylsulfaminsäure. Eine gängige Methode ist das Auflösen von Calciumcarbonat in einer Lösung von Methylsulfaminsäure, gefolgt von Eindampfen und Kristallisation, um die gewünschte Verbindung zu erhalten. Die Reaktionsbedingungen umfassen oft eine kontrollierte Temperatur und einen pH-Wert, um die Bildung von reinem Calcium-bis(methylsulfamat) zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Calcium-bis(methylsulfamat) kann großtechnische Reaktionen umfassen, die ähnliche Prinzipien wie die Laborsynthese verwenden. Der Prozess beinhaltet die Verwendung von industriellem Calciumcarbonat und Methylsulfaminsäure unter sorgfältiger Überwachung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu erreichen. Das Endprodukt wird typischerweise durch Filtration, Trocknung und Kristallisationsprozesse gewonnen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(methylsulphamate) typically involves the reaction of calcium salts with methylsulphamic acid. One common method is to dissolve calcium carbonate in a solution of methylsulphamic acid, followed by evaporation and crystallization to obtain the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of pure calcium bis(methylsulphamate).

Industrial Production Methods

Industrial production of calcium bis(methylsulphamate) may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade calcium carbonate and methylsulphamic acid, with careful monitoring of reaction parameters to achieve high yield and purity. The final product is typically obtained through filtration, drying, and crystallization processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calcium-bis(methylsulfamat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Calcium-bis(methylsulfamat) in andere Derivate mit veränderten chemischen Eigenschaften umwandeln.

Substitution: Die Methylsulfamatgruppen können durch andere funktionelle Gruppen substituiert werden, was zu neuen Verbindungen mit vielfältigen Anwendungen führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen von Calcium-bis(methylsulfamat) verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische und anorganische Säuren für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen von Calcium-bis(methylsulfamat) gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann Oxidation zu Sulfonsäurederivaten führen, während Reduktion zu Amin-haltigen Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl neuer Verbindungen mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Calcium-bis(methylsulfamat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.

Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Verwendung als Arzneimittelvorläufer oder pharmazeutischer Wirkstoff.

Industrie: Calcium-bis(methylsulfamat) wird in industriellen Prozessen eingesetzt, wie der Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von Calcium-bis(methylsulfamat) beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Calciumionenkanäle binden und so den zellulären Calciumspiegel und Signalwege beeinflussen. Diese Wechselwirkung kann zu verschiedenen physiologischen Effekten führen, abhängig von den Zielzellen und -geweben.

Wirkmechanismus

The mechanism of action of calcium bis(methylsulphamate) involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, influencing cellular calcium levels and signaling pathways. This interaction can lead to various physiological effects, depending on the target cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Calcium-bis(methylsulfamat) kann mit anderen Calcium-haltigen Verbindungen verglichen werden, wie Calciumchlorid, Calciumcarbonat und Calciumphosphat. Diese Verbindungen haben einige Gemeinsamkeiten in ihrem Calciumgehalt, unterscheiden sich jedoch in ihren chemischen Strukturen und Eigenschaften.

Einzigartigkeit

Die Einzigartigkeit von Calcium-bis(methylsulfamat) liegt in seiner spezifischen Koordination mit Methylsulfamatgruppen, die ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es für spezielle Anwendungen geeignet, die andere Calciumverbindungen möglicherweise nicht erfüllen können.

Schlussfolgerung

Calcium-bis(methylsulfamat) ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen. Seine einzigartigen Eigenschaften und Reaktivität machen es zu einem wertvollen Forschungs- und Anwendungsobjekt in Chemie, Biologie, Medizin und Industrie. Weitere Forschung wird wahrscheinlich noch mehr Anwendungen und Vorteile dieser faszinierenden Verbindung aufdecken.

Eigenschaften

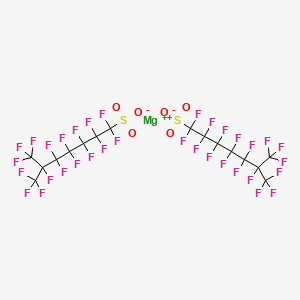

CAS-Nummer |

84864-56-2 |

|---|---|

Molekularformel |

C2H8CaN2O6S2 |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

calcium;N-methylsulfamate |

InChI |

InChI=1S/2CH5NO3S.Ca/c2*1-2-6(3,4)5;/h2*2H,1H3,(H,3,4,5);/q;;+2/p-2 |

InChI-Schlüssel |

SJUTYUDYGXHTKT-UHFFFAOYSA-L |

Kanonische SMILES |

CNS(=O)(=O)[O-].CNS(=O)(=O)[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.